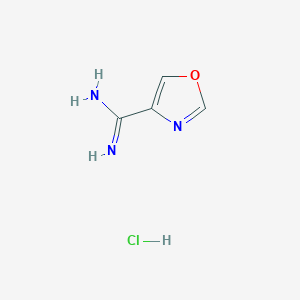

1,3-Oxazole-4-carboximidamide;hydrochloride

CAS No.: 1375183-28-0

Cat. No.: VC5292493

Molecular Formula: C4H6ClN3O

Molecular Weight: 147.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375183-28-0 |

|---|---|

| Molecular Formula | C4H6ClN3O |

| Molecular Weight | 147.56 |

| IUPAC Name | 1,3-oxazole-4-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C4H5N3O.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H |

| Standard InChI Key | IKBGOLLUYTUTRC-UHFFFAOYSA-N |

| SMILES | C1=C(N=CO1)C(=N)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Oxazole-4-carboximidamide;hydrochloride features an oxazole core—a five-membered aromatic ring containing one oxygen and one nitrogen atom—substituted at the 4-position with a carboximidamide group () and a hydrochloride counterion. The planar oxazole ring contributes to its aromatic stability, while the carboximidamide group introduces hydrogen-bonding capabilities, enhancing its reactivity and solubility in polar solvents.

Table 1: Comparative Analysis of Oxazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1,3-Oxazole-4-carboximidamide;hydrochloride | 147.56 | Oxazole, carboximidamide, HCl | |

| Oxazole-4-carboxamide | 112.09 | Oxazole, carboxamide | |

| Oxazole-4-carboxylic acid | 113.07 | Oxazole, carboxylic acid |

The hydrochloride salt form improves stability and bioavailability compared to its free base.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two stages:

-

Formation of the carboximidamide group: Reacting 1,3-oxazole with cyanamide under acidic conditions (e.g., HCl or ) at 60–80°C for 6–12 hours.

-

Salt formation: Treating the intermediate with concentrated hydrochloric acid, followed by crystallization from ethanol or acetone.

Key Reaction:

Industrial Manufacturing

Industrial processes scale this synthesis using automated reactors to ensure consistent yields (75–88%). Purification involves high-performance liquid chromatography (HPLC) or recrystallization, with strict quality control to achieve >98% purity.

Chemical Reactivity and Functionalization

Substitution Reactions

The carboximidamide group undergoes nucleophilic substitution with amines or alcohols, yielding derivatives like -alkylcarboximidamides. For example, reaction with methanol produces methyl carboximidate, a precursor for further functionalization.

Oxidation and Reduction

-

Oxidation: Treating with in acidic media yields oxazole-4-carboxylic acid derivatives.

-

Reduction: Catalytic hydrogenation () reduces the imine group to an amine, forming 1,3-oxazole-4-methanamine.

Biological Activities and Mechanisms

Antimicrobial Properties

Oxazole derivatives exhibit broad-spectrum antimicrobial activity. While direct data on 1,3-Oxazole-4-carboximidamide;hydrochloride is limited, structural analogs inhibit Staphylococcus aureus (MIC: 2–8 µg/mL) and Escherichia coli (MIC: 4–16 µg/mL) . The carboximidamide group likely disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .

Neuropharmacological Applications

Guanidine-containing oxazole derivatives (e.g., compound 16 in PMC8041306) act as neuropeptide S receptor (NPSR) antagonists with nanomolar potency (p: 8.2) . This highlights potential for treating substance abuse disorders, though 1,3-Oxazole-4-carboximidamide;hydrochloride itself requires further evaluation .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing kinase inhibitors and GPCR modulators. Its hydrochloride salt is preferred in drug formulations due to enhanced solubility .

Material Science

Oxazole derivatives are explored as organic semiconductors. The conjugated π-system of 1,3-Oxazole-4-carboximidamide;hydrochloride enables electron transport in thin-film transistors (hole mobility: 0.1–0.5 cm²/V·s).

Future Directions

-

Synthetic Optimization: Developing greener catalysts (e.g., enzymatic or photochemical methods) to reduce reliance on harsh acids.

-

Biological Screening: Prioritizing in vivo studies to validate antimicrobial and anticancer efficacy .

-

Structure-Activity Relationships (SAR): Modifying the oxazole ring with halogens or alkyl groups to enhance potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume